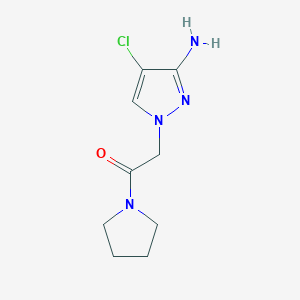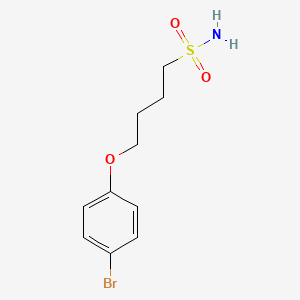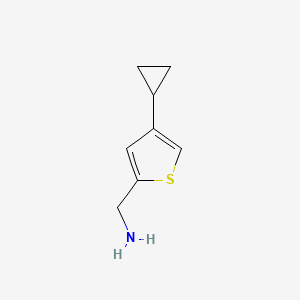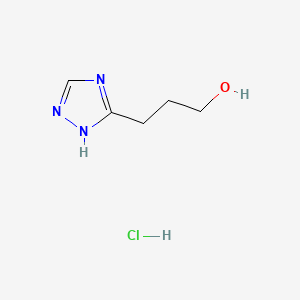
3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C5H9N3O·HCl It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride typically involves the reaction of 1H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the use of 3-chloropropanol as the alkylating agent. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the quality of the final product .
化学反応の分析
Types of Reactions
3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: Formation of 3-(1H-1,2,4-triazol-5-yl)propanoic acid.
Reduction: Formation of 3-(1,2-dihydro-1H-1,2,4-triazol-5-yl)propan-1-ol.
Substitution: Formation of 3-(1H-1,2,4-triazol-5-yl)propyl chloride.
科学的研究の応用
3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The triazole ring can interact with metal ions or other cofactors, disrupting the enzyme’s activity. Additionally, the compound may interfere with cellular pathways by modulating the activity of key proteins or receptors .
類似化合物との比較
Similar Compounds
3-(1H-1,2,4-Triazol-1-yl)propan-1-ol: Similar structure but without the hydrochloride salt.
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: Contains a pyrazole ring instead of a triazole ring.
3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: Contains an ethyl-substituted pyrazole ring.
Uniqueness
3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .
特性
分子式 |
C5H10ClN3O |
|---|---|
分子量 |
163.60 g/mol |
IUPAC名 |
3-(1H-1,2,4-triazol-5-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H9N3O.ClH/c9-3-1-2-5-6-4-7-8-5;/h4,9H,1-3H2,(H,6,7,8);1H |
InChIキー |
ROKUCVJQPVFPOT-UHFFFAOYSA-N |
正規SMILES |
C1=NNC(=N1)CCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




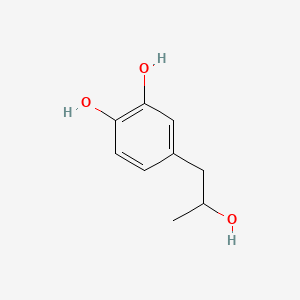
![tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13636012.png)


